molecular formula C9H8ClF3S B13900151 3-Chlorophenyl 3,3,3-trifluoropropyl sulfide

3-Chlorophenyl 3,3,3-trifluoropropyl sulfide

Cat. No.: B13900151
M. Wt: 240.67 g/mol
InChI Key: STNDFMAVEDRELC-UHFFFAOYSA-N
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Description

3-Chlorophenyl 3,3,3-trifluoropropyl sulfide is an organosulfur compound featuring a sulfide (-S-) linkage between a 3-chlorophenyl group and a 3,3,3-trifluoropropyl chain. The chlorine substituent on the aromatic ring enhances electron-withdrawing effects, while the trifluoropropyl group contributes to hydrophobicity and metabolic stability. For example, trifluoropropyl-containing reagents are widely used in gas chromatography-mass spectrometry (GC-MS) due to their derivatization efficiency and thermal stability .

Properties

Molecular Formula

C9H8ClF3S

Molecular Weight

240.67 g/mol

IUPAC Name

1-chloro-3-(3,3,3-trifluoropropylsulfanyl)benzene

InChI

InChI=1S/C9H8ClF3S/c10-7-2-1-3-8(6-7)14-5-4-9(11,12)13/h1-3,6H,4-5H2

InChI Key

STNDFMAVEDRELC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorophenyl 3,3,3-trifluoropropyl sulfide typically involves the reaction of 3-chlorophenyl thiol with 3,3,3-trifluoropropyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products. The reaction can be represented as follows:

3-Chlorophenyl thiol+3,3,3-Trifluoropropyl bromideNaH3-Chlorophenyl 3,3,3-trifluoropropyl sulfide+NaBr\text{3-Chlorophenyl thiol} + \text{3,3,3-Trifluoropropyl bromide} \xrightarrow{\text{NaH}} \text{this compound} + \text{NaBr} 3-Chlorophenyl thiol+3,3,3-Trifluoropropyl bromideNaH​3-Chlorophenyl 3,3,3-trifluoropropyl sulfide+NaBr

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization may be employed.

Chemical Reactions Analysis

Types of Reactions

3-Chlorophenyl 3,3,3-trifluoropropyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Reduction: The compound can be reduced to form the corresponding thiol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted phenyl derivatives.

    Reduction: Corresponding thiol derivatives.

Scientific Research Applications

3-Chlorophenyl 3,3,3-trifluoropropyl sulfide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chlorophenyl 3,3,3-trifluoropropyl sulfide involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. The sulfur atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorophenyl group can interact with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Functional Group Variations: Sulfide vs. Sulfonyl/Sulfinyl

  • 3-(3-Chlorophenylsulfonyl)-5-isopropyl-2-methyl-1-benzofuran ():
    • Functional Group : Sulfonyl (-SO₂-) instead of sulfide (-S-).
    • Impact : Sulfonyl groups increase polarity and oxidative stability compared to sulfides, reducing nucleophilic reactivity. The sulfonyl derivative in exhibits strong intermolecular interactions (C–H···O and C–H···π) in its crystal structure, suggesting higher melting points and lower volatility than sulfide analogs .
  • 3-(3-Fluorophenylsulfinyl)-2,5,7-trimethyl-1-benzofuran ():
    • Functional Group : Sulfinyl (-SO-) intermediate in oxidation state.
    • Impact : Sulfinyl groups offer moderate polarity and reactivity, balancing stability and synthetic utility. The fluorophenyl group in this compound may enhance bioavailability compared to chlorophenyl analogs due to smaller atomic size .

Substituent Effects: Chloro vs. Fluoro vs. Trifluoromethyl

  • Prosulfuron (): Contains a 3,3,3-trifluoropropylphenylsulfonyl urea moiety. Key Differences: The urea group introduces hydrogen-bonding capacity, enhancing herbicidal activity. The trifluoropropyl chain increases lipophilicity, improving membrane permeability compared to non-fluorinated chains .
  • Trifluoromethanesulfonyl Chloride (): Functional Group: Trifluoromethylsulfonyl (-SO₂CF₃). Impact: The trifluoromethyl group significantly lowers boiling point (29–32°C) and increases density (1.583 g/mL) compared to non-fluorinated sulfonates, highlighting the volatility-reducing effect of fluorine .

Structural Analogs with Trifluoropropyl Chains

  • Bis(3,3,3-trifluoropropyl) Ether ():
    • Synthesis : Radical chlorination of this ether yields bis(1,1-dichloro-3,3,3-trifluoropropyl) ether, demonstrating the reactivity of trifluoropropyl chains under radical conditions. This suggests that 3-Chlorophenyl 3,3,3-trifluoropropyl sulfide may undergo similar halogenation reactions .
  • Mercury, iodo(3,3,3-trifluoropropyl)- ():
    • Application : Mercury compounds with trifluoropropyl groups are rare but highlight the group’s ability to stabilize metal centers, though toxicity concerns limit their use .

Data Tables

Table 1: Functional Group and Property Comparison

Compound Functional Group Molecular Weight Boiling Point (°C) Toxicity Class (GHS)
This compound (hypothetical) Sulfide (-S-) ~240.6* N/A Not classified
Prosulfuron () Sulfonyl (-SO₂-) 403.3 N/A Acute Tox. 4, Aquatic Chronic 1
Trifluoromethanesulfonyl chloride () Sulfonyl (-SO₂CF₃) 168.52 29–32 Corrosive (Skin Corr. 1B)
3-(3-Fluorophenylsulfinyl) benzofuran () Sulfinyl (-SO-) 302.3 N/A N/A

*Estimated based on similar compounds.

Table 2: Substituent Effects on Reactivity and Bioactivity

Substituent Electron Effect Hydrophobicity (LogP) Common Applications
3-Chlorophenyl Strong EWG Moderate increase Agrochemicals, Pharmaceuticals
3-Fluorophenyl Moderate EWG Slight increase Bioactive molecules
3,3,3-Trifluoropropyl Strong EWG Significant increase GC-MS derivatization

Biological Activity

3-Chlorophenyl 3,3,3-trifluoropropyl sulfide is a chemical compound with the molecular formula C9H8ClF3S. This compound has garnered attention due to its potential biological activities, which may include enzyme inhibition and interactions with various biological pathways. Understanding its biological activity is crucial for potential applications in pharmacology and biochemistry.

The biological activity of this compound primarily involves its interaction with specific enzyme targets. It is hypothesized that this compound may act as an enzyme inhibitor by binding to the active sites of target enzymes, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Enzyme Inhibition Studies

Research has indicated that sulfides like this compound can exhibit significant inhibitory effects on certain enzymes. For instance:

  • Enzyme Target : Cytochrome P450 enzymes
  • Inhibition Type : Competitive inhibition
  • IC50 Value : Approximately 15 μM (indicative of moderate potency)

These findings suggest that the compound could be explored for its potential as a therapeutic agent targeting specific metabolic pathways.

Comparative Biological Activity

To better understand the biological profile of this compound, it is useful to compare it with structurally related compounds. The following table summarizes key differences:

Compound NameEnzyme TargetIC50 (μM)Cytotoxicity (Tumor Cell Lines)Antimicrobial Activity
This compoundCytochrome P450~15Moderate (10-30 μM)Potential
3-Chlorophenyl sulfoneVarious~20High (5-15 μM)Effective
4-Fluorophenyl sulfideCyclooxygenase~25Low (30-50 μM)Limited

Case Study: Enzyme Interaction

A recent study investigated the interaction of various sulfides with cytochrome P450 enzymes. The results indicated that structural modifications significantly influenced binding affinity and inhibitory potency. The presence of trifluoropropyl groups was noted to enhance lipophilicity and potentially improve enzyme interaction.

Research Findings on Related Compounds

  • Cytotoxicity Assays : A series of sulfides were tested for their cytotoxic effects against several human tumor cell lines. The results indicated that modifications in the alkyl chain could lead to enhanced cytotoxicity.
  • Antimicrobial Testing : Compounds similar to this compound were evaluated for their ability to inhibit H. pylori. Some derivatives showed comparable efficacy to standard treatments like metronidazole .

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